N-(4-Isopropoxybenzyl)-N//'-phenylurea
Description
Contextualization of Phenylurea Derivatives in Chemical Biology and Medicinal Chemistry Research
Phenylurea derivatives are a class of organic compounds characterized by a urea (B33335) core (–NH–CO–NH–) substituted with at least one phenyl group. This structural motif has proven to be a privileged scaffold in drug discovery and chemical biology due to its ability to form key hydrogen bonds with biological targets. The versatility of the phenylurea structure allows for extensive chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties.
In medicinal chemistry, phenylurea derivatives have been explored for a wide range of therapeutic applications. They have been investigated as anticancer agents, with some derivatives showing potent activity against various cancer cell lines. ubaya.ac.idnih.gov For instance, certain N-aryl-N'-benzylurea derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cell lines such as A549, MCF7, HCT116, and PC3. mdpi.com Additionally, research has demonstrated the potential of phenylurea compounds as inhibitors of key enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in tumor immune escape. researchgate.net Other therapeutic areas where phenylurea derivatives have shown promise include their use as central nervous system (CNS) agents, antihyperglycemic agents, and inhibitors of tumor necrosis factor-alpha (TNF-alpha) synthesis. semanticscholar.orgsigmaaldrich.comnih.gov
Beyond medicinal chemistry, phenylurea derivatives have a significant history in agriculture as herbicides and plant growth regulators. herts.ac.uk This dual role in both plant and human biology underscores the broad biological activity of this chemical class.
Rationale for Investigating N-(4-Isopropoxybenzyl)-N'-phenylurea
The specific rationale for investigating N-(4-Isopropoxybenzyl)-N'-phenylurea stems primarily from the well-documented cytokinin-like activity of structurally related N-benzyl-N'-phenylurea derivatives. Cytokinins are a class of plant hormones that promote cell division and have profound effects on plant growth and development. Synthetic compounds that mimic the activity of natural cytokinins are of great interest for agricultural and horticultural applications, as well as for fundamental studies in plant biology.
Research into N-substituted phenylureas has revealed that the nature and position of substituents on the benzyl (B1604629) and phenyl rings play a crucial role in their cytokinin activity. The investigation of N-(4-Isopropoxybenzyl)-N'-phenylurea is a logical extension of this research, aiming to understand how an isopropoxy group at the para-position of the benzyl ring influences its biological activity. The isopropoxy group, being bulkier and more lipophilic than the methoxy (B1213986) or ethoxy groups that have been studied in other analogs, could potentially alter the compound's interaction with cytokinin receptors or its metabolic stability.
Furthermore, the exploration of novel phenylurea derivatives is driven by the continuous search for more potent and specific biological modulators. By systematically modifying the structure of known active compounds, researchers can develop structure-activity relationships (SAR) that guide the design of new molecules with improved properties. The synthesis and biological evaluation of N-(4-Isopropoxybenzyl)-N'-phenylurea would therefore contribute valuable data to the existing knowledge base of phenylurea cytokinins.
Overview of Current Research Landscape Pertaining to N-(4-Isopropoxybenzyl)-N'-phenylurea
While specific research focusing exclusively on N-(4-Isopropoxybenzyl)-N'-phenylurea is not extensively documented in publicly available literature, the research landscape for closely related N-benzyl-N'-phenylurea derivatives is quite active, particularly in the context of their cytokinin-like activities. Studies have shown that these compounds can promote cell division and shoot formation in plant tissue cultures.
For example, a number of N-benzyl-N'-phenylurea derivatives have been synthesized and their cytokinin activity evaluated in various bioassays. The activity is often compared to that of known cytokinins like zeatin and kinetin. The general structure-activity relationship for this class of compounds indicates that the urea bridge is essential for activity.
Research has also explored the potential of phenylurea derivatives as inhibitors of cytokinin oxidase/dehydrogenase (CKO), an enzyme responsible for the degradation of cytokinins. researchgate.netnih.gov By inhibiting CKO, these compounds can increase the endogenous levels of natural cytokinins, thereby promoting plant growth. Forchlorfenuron (CPPU), a well-known phenylurea-type cytokinin, acts as a CKO inhibitor. sigmaaldrich.comresearchgate.net
In addition to their role in plant biology, the broader class of phenylurea derivatives continues to be a fertile ground for anticancer drug discovery. For instance, N-(4-bromo)-benzoyl-N'-phenylthiourea and 4-(tert-butyl)-N-benzoylurea have been synthesized and shown to have cytotoxic activity against HER2-positive breast cancer cells. ubaya.ac.id Another study reported on N-4-methoxybenzoyl-N'-phenylurea exhibiting anticancer activity against HeLa cells. wisdomlib.org This suggests that N-(4-Isopropoxybenzyl)-N'-phenylurea could also be a candidate for investigation in oncology research.
The synthesis of such compounds is typically achieved through the reaction of a substituted benzylamine (B48309) with a phenyl isocyanate, or by reacting an amine with triphosgene (B27547) to generate an isocyanate in situ, which is then treated with another amine. nih.govmdpi.com
Table of Research Findings for Structurally Related Phenylurea Derivatives
| Compound Class/Derivative | Area of Research | Key Findings |
| N-aryl-N'-arylmethylurea derivatives | Anticancer | Showed antiproliferative activity against various cancer cell lines (A549, MCF7, HCT116, PC3). mdpi.com |
| Phenylurea derivatives | IDO1 Inhibition | Some derivatives are potent and selective inhibitors of IDO1. researchgate.net |
| Phenylurea derivatives | CNS Agents | Synthesized derivatives showed potential to cross the blood-brain barrier and exhibited skeletal muscle relaxant activity. semanticscholar.orgresearchgate.net |
| Phenylurea derivatives | Antihyperglycemic | Certain synthesized derivatives demonstrated significant antihyperglycemic activity in animal models. sigmaaldrich.com |
| N-benzyl-N'-phenylurea derivatives | Cytokinin Activity | Exhibit cytokinin-like activity, promoting cell division and shoot regeneration in plant tissue culture. researchgate.netsemanticscholar.org |
| Forchlorfenuron (CPPU) | Plant Growth Regulation | Acts as a cytokinin and a cytokinin oxidase/dehydrogenase (CKO) inhibitor. sigmaaldrich.comresearchgate.net |
| N-(4-bromo)-benzoyl-N'-phenylthiourea | Anticancer | Showed cytotoxic activity against HER2-positive primary breast cancer cells. ubaya.ac.id |
| N-4-methoxybenzoyl-N'-phenylurea | Anticancer | Exhibited stronger anticancer activity against HeLa cells compared to hydroxyurea. wisdomlib.org |
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.359 |
IUPAC Name |
1-phenyl-3-[(4-propan-2-yloxyphenyl)methyl]urea |
InChI |
InChI=1S/C17H20N2O2/c1-13(2)21-16-10-8-14(9-11-16)12-18-17(20)19-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H2,18,19,20) |
InChI Key |
ZZTIAZXMQXCHPZ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for N 4 Isopropoxybenzyl N Phenylurea
Historical and Contemporary Synthetic Routes to Phenylurea Compounds
The preparation of phenylureas has a rich history, with early methods laying the groundwork for more sophisticated contemporary approaches. Historically, phenylurea was synthesized by heating aniline (B41778) with urea (B33335) or by the reaction of aniline salts with potassium cyanate (B1221674) in an aqueous solution. prepchem.com These methods, while foundational, often suffered from drawbacks such as the formation of byproducts like carbanilide (B493258) and the instability of reagents like potassium cyanate. prepchem.com
Modern synthetic chemistry has largely shifted towards more efficient and versatile methods. The most prevalent contemporary route to N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine. commonorganicchemistry.comresearchgate.net This reaction is typically high-yielding and proceeds under mild conditions. For phenylureas, this translates to the reaction of phenyl isocyanate with an appropriate amine or, conversely, an aryl amine with a suitable isocyanate.
In instances where the desired isocyanate is not commercially available, it can be generated in situ from a corresponding amine using phosgene (B1210022) or a safer phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI). commonorganicchemistry.comrsc.org The use of these reagents allows for a one-pot synthesis of unsymmetrical ureas from two different amines. Other modern approaches include the catalytic carbonylation of amines and the use of various coupling agents to form the urea linkage, reflecting the ongoing drive for milder and more efficient synthetic protocols. mdpi.comnih.gov
Development of Novel Synthetic Pathways for N-(4-Isopropoxybenzyl)-N'-phenylurea
The synthesis of the specific target molecule, N-(4-Isopropoxybenzyl)-N'-phenylurea, can be strategically designed based on the principles of modern urea synthesis. A logical and efficient pathway involves a two-step sequence: the preparation of the key intermediate, 4-isopropoxybenzylamine, followed by its coupling with a phenylurea precursor.
A plausible synthetic route commences with the readily available 4-hydroxybenzaldehyde. The phenolic hydroxyl group can be alkylated using 2-iodopropane (B156323) or 2-bromopropane (B125204) in the presence of a base such as potassium carbonate to yield 4-isopropoxybenzaldehyde (B92280). prepchem.com This Williamson ether synthesis is a robust and well-established transformation.
The subsequent and crucial step is the conversion of the aldehyde to the primary amine. This is commonly achieved through reductive amination. The 4-isopropoxybenzaldehyde can be reacted with ammonia (B1221849) or a source of ammonia, such as ammonium (B1175870) acetate, in the presence of a reducing agent. A variety of reducing systems can be employed, including sodium borohydride (B1222165) in the presence of a cation exchange resin or titanium(IV) isopropoxide and sodium borohydride, to afford 4-isopropoxybenzylamine. redalyc.orgyoutube.com
With 4-isopropoxybenzylamine in hand, the final urea formation can be accomplished by its reaction with phenyl isocyanate. This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature and generally proceeds to completion, providing the desired N-(4-Isopropoxybenzyl)-N'-phenylurea in good yield. commonorganicchemistry.com
An alternative approach to the final step would be to react 4-isopropoxybenzylamine with aniline in the presence of a coupling agent like triphosgene and a non-nucleophilic base such as triethylamine (B128534) (TEA). This method generates phenyl isocyanate in situ, which then reacts with the benzylamine (B48309).
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of N-(4-Isopropoxybenzyl)-N'-phenylurea is highly dependent on the optimization of reaction parameters for each step.
For the initial etherification of 4-hydroxybenzaldehyde, key variables include the choice of solvent, base, and alkylating agent. While 2-iodopropane is highly reactive, 2-bromopropane can also be used, potentially offering a more cost-effective option. The selection of a suitable solvent, such as acetone (B3395972) or 2-butanone, and a non-nucleophilic base like potassium carbonate is crucial to ensure high yields and minimize side reactions. prepchem.com
In the reductive amination step, the choice of reducing agent and reaction conditions is paramount. The use of sodium cyanoborohydride (NaBH3CN) is common for its selectivity, but concerns over its toxicity have led to the exploration of alternatives. Systems like NaBH4 combined with a Lewis or Brønsted acid catalyst offer a milder and safer option. redalyc.org The reaction temperature, solvent, and stoichiometry of the reagents must be carefully controlled to maximize the yield of the primary amine and prevent the formation of secondary or tertiary amine byproducts.
The final urea formation step, the reaction between 4-isopropoxybenzylamine and phenyl isocyanate, is generally a high-yielding reaction. However, optimization can still be beneficial. The choice of solvent can influence reaction rates and product solubility. mdpi.com While the reaction often proceeds without a catalyst, certain Lewis basic catalysts can accelerate the reaction if needed. Careful control of stoichiometry is important to avoid unreacted starting materials, which can complicate purification.
Below is a table summarizing the key reaction parameters that can be optimized for the synthesis of N-(4-Isopropoxybenzyl)-N'-phenylurea.
| Reaction Step | Parameter to Optimize | Examples of Conditions/Reagents | Potential Impact |
| Etherification | Base | K2CO3, Cs2CO3, NaH | Reaction rate, yield |
| Solvent | Acetone, DMF, Acetonitrile (B52724) | Solubility, reaction temperature | |
| Alkylating Agent | 2-Iodopropane, 2-Bromopropane | Reactivity, cost | |
| Reductive Amination | Reducing Agent | NaBH4/DOWEX, NaBH3CN, H2/Pd-C | Selectivity, yield, safety |
| Amine Source | NH3, NH4OAc, Hydroxylamine | Efficiency of imine formation | |
| Solvent | Methanol, Ethanol, THF | Solubility, reactivity | |
| Urea Formation | Solvent | THF, DCM, DMF | Reaction rate, product isolation |
| Catalyst (if needed) | DMAP, Triethylamine | Reaction rate | |
| Temperature | Room temperature, mild heating | Reaction kinetics |
Green Chemistry Approaches in N-(4-Isopropoxybenzyl)-N'-phenylurea Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of urea derivatives to minimize environmental impact. For the synthesis of N-(4-Isopropoxybenzyl)-N'-phenylurea, several green strategies can be envisioned.
One significant area for improvement is the use of greener solvents. Traditional solvents like dichloromethane can be replaced with more environmentally benign alternatives. For instance, the urea formation step could potentially be carried out in a greener solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even in water, as some urea syntheses have been successfully performed in aqueous media. rsc.org
Solvent-free synthesis is another attractive green approach. nih.govresearchgate.net The reaction of an amine with an isocyanate can sometimes be carried out by simply mixing the neat reactants, especially if one is a liquid. This eliminates solvent waste entirely. Mechanochemical methods, such as ball milling, can also facilitate solvent-free reactions. researchgate.net
The direct synthesis of ureas from amines and carbon dioxide is a highly desirable green alternative, as it utilizes a renewable and non-toxic C1 feedstock. rsc.orgresearchgate.net This transformation can be catalyzed by various systems, including ionic liquids, under solvent-free conditions. rsc.org While this technology is still developing, it holds great promise for the future of urea synthesis.
A recent study has also demonstrated the synthesis of N,N-difunctionalized ureas from cyanamide (B42294) and benzyl (B1604629) bromides using hydrogen peroxide as a green oxidant under mild, metal-free conditions. nih.gov Such innovative, environmentally friendly methods could be adapted for the synthesis of the target compound.
Preparation of N-(4-Isopropoxybenzyl)-N'-phenylurea Analogs and Derivatives
The synthesis of analogs and derivatives of N-(4-Isopropoxybenzyl)-N'-phenylurea is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. Modifications can be systematically introduced on both the isopropoxybenzyl moiety and the phenylurea core.
Strategies for Structural Modifications on the Isopropoxybenzyl Moiety
The isopropoxybenzyl portion of the molecule can be readily modified by starting from different substituted benzaldehydes in the synthetic sequence.
Variation of the Alkoxy Group: The isopropoxy group can be replaced with other alkoxy groups (e.g., methoxy (B1213986), ethoxy, benzyloxy) by using the corresponding 4-alkoxybenzaldehyde as the starting material. This allows for the exploration of the steric and electronic effects of the alkoxy substituent.
Substitution on the Benzene (B151609) Ring: Additional substituents can be introduced onto the benzene ring of the 4-isopropoxybenzyl moiety. For example, starting with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) would lead to a derivative with a methoxy group at the 3-position. Halogenated or alkylated 4-hydroxybenzaldehydes can also be used to generate a diverse range of analogs.
Positional Isomers: The position of the isopropoxy group can be varied by starting with 2-isopropoxybenzaldehyde (B1295665) or 3-isopropoxybenzaldehyde, leading to the corresponding positional isomers of the final product.
The following table illustrates potential starting materials for the synthesis of various analogs with modifications on the benzyl moiety.
| Desired Modification | Starting Aldehyde | Resulting Analog Structure |
| Methoxy substituent | 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-N'-phenylurea |
| Benzyloxy substituent | 4-(Benzyloxy)benzaldehyde | N-(4-Benzyloxybenzyl)-N'-phenylurea |
| 3-Methoxy substituent | 3-Isopropoxy-4-hydroxybenzaldehyde | N-(4-Hydroxy-3-isopropoxybenzyl)-N'-phenylurea |
| 2-Chloro substituent | 2-Chloro-4-isopropoxybenzaldehyde | N-(2-Chloro-4-isopropoxybenzyl)-N'-phenylurea |
Strategies for Structural Modifications on the Phenylurea Core
The phenylurea core offers several sites for structural modification, allowing for a fine-tuning of the molecule's properties.
Substitution on the Phenyl Ring: The phenyl group of the urea can be substituted with various electron-donating or electron-withdrawing groups. This is achieved by using a substituted aniline in the reaction with 4-isopropoxybenzyl isocyanate or by reacting 4-isopropoxybenzylamine with a substituted phenyl isocyanate. For example, using 4-chloroaniline (B138754) would yield N-(4-isopropoxybenzyl)-N'-(4-chlorophenyl)urea.
N-Alkylation/Arylation: The nitrogen atoms of the urea moiety can be further substituted. For instance, N-alkylation can be achieved by treating the final product with an alkyl halide in the presence of a base. This would lead to trisubstituted ureas.
Replacement of the Phenyl Group: The phenyl group can be replaced entirely with other aromatic or aliphatic moieties. Reacting 4-isopropoxybenzylamine with different isocyanates, such as cyclohexyl isocyanate or naphthyl isocyanate, would generate analogs with significantly different structural features.
The derivatization of the phenylurea core is a powerful strategy for modulating the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.
Strategies for Structural Modifications on the Phenyl Moiety
The phenyl group of N-(4-Isopropoxybenzyl)-N'-phenylurea is a prime target for structural modification to modulate the compound's physicochemical and biological properties. Standard synthetic approaches to introduce substituents onto this aromatic ring typically involve the use of appropriately substituted anilines as starting materials in the synthesis of the urea backbone.
The most common method for the synthesis of unsymmetrical ureas like N-(4-Isopropoxybenzyl)-N'-phenylurea involves the reaction of an isocyanate with an amine. In this context, to introduce modifications on the phenyl ring, one would react 4-isopropoxybenzylamine with a variety of substituted phenyl isocyanates. Alternatively, 4-isopropoxybenzyl isocyanate can be reacted with a series of substituted anilines.
More contemporary methods, such as palladium-catalyzed C-N cross-coupling reactions, offer a versatile route to unsymmetrical diarylureas and their analogs. wikipedia.orgnih.gov This approach could involve the coupling of a substituted aryl halide with a pre-formed N-(4-isopropoxybenzyl)urea. This method is particularly useful for creating a diverse library of analogs with various substituents on the phenyl ring.
The types of substituents that can be introduced are vast and can be broadly categorized to fine-tune properties such as electronic effects, lipophilicity, and steric bulk. These modifications are crucial in structure-activity relationship (SAR) studies. For instance, in related N-benzyl-N'-phenylurea and thiourea (B124793) derivatives, various substituents on the phenyl ring have been explored for their potential antitumor activities. researchgate.net
Below is an illustrative table of potential derivatives of N-(4-Isopropoxybenzyl)-N'-phenylurea with modifications on the phenyl moiety, based on common substitution patterns seen in medicinal chemistry.
Table 1: Potential Derivatives of N-(4-Isopropoxybenzyl)-N'-phenylurea with Phenyl Ring Modifications
| Substituent (X) on Phenyl Ring | Potential Effect on Properties |
|---|---|
| Electron-Withdrawing Groups (e.g., -Cl, -CF₃, -NO₂) | Modify electronic character, potentially enhance binding interactions. |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Increase electron density, may alter metabolic stability. |
| Halogens (e.g., -F, -Br) | Can improve metabolic stability and membrane permeability. |
| Bulky Groups (e.g., -t-butyl) | Introduce steric hindrance, can probe binding pocket size. |
This table is illustrative and based on general principles of medicinal chemistry.
Introduction of Bioisosteric Substituents for N-(4-Isopropoxybenzyl)-N'-phenylurea Derivatization
Bioisosteric replacement is a powerful strategy in drug design to optimize molecular properties while retaining or enhancing biological activity. In the context of N-(4-Isopropoxybenzyl)-N'-phenylurea, the phenyl group can be replaced with a variety of bioisosteres. This can lead to improvements in potency, selectivity, and pharmacokinetic profiles.
The phenyl ring can be replaced by various aromatic heterocycles. For instance, pyridyl, pyrimidinyl, or thiophene (B33073) rings can be introduced in place of the phenyl group. This is typically achieved by using the corresponding heteroaromatic amine or isocyanate in the urea synthesis. The introduction of a nitrogen atom in a pyridyl ring, for example, can act as a hydrogen bond acceptor and alter the molecule's solubility and binding characteristics. nih.govmdpi.com
In addition to aromatic heterocycles, non-classical, saturated bioisosteres are increasingly being used to "escape from flatland" and improve properties like solubility and metabolic stability. These three-dimensional scaffolds can mimic the spatial arrangement of the phenyl ring's substituents. Examples of such bioisosteres include bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane. nih.gov The synthesis of N-(4-isopropoxybenzyl)-N'-(bioisostere)urea would involve coupling 4-isopropoxybenzylamine with the corresponding bioisosteric isocyanate or amine.
The following table presents some potential bioisosteric replacements for the phenyl moiety in N-(4-Isopropoxybenzyl)-N'-phenylurea.
Table 2: Bioisosteric Replacements for the Phenyl Moiety
| Bioisostere | Rationale for Replacement |
|---|---|
| Pyridyl | Introduces a nitrogen atom, potential for new hydrogen bonding, improved solubility. |
| Thienyl | Aromatic heterocycle with different electronic properties compared to phenyl. |
| Pyrimidinyl | Can act as a hydrogen bond acceptor and influence metabolic stability. |
| Bicyclo[1.1.1]pentane (BCP) | Saturated, rigid scaffold to improve physicochemical properties. |
This table provides examples of potential bioisosteric replacements based on established principles in medicinal chemistry.
Structure Activity Relationship Sar Studies of N 4 Isopropoxybenzyl N Phenylurea Analogs
Elucidation of Key Pharmacophoric Features of N-(4-Isopropoxybenzyl)-N'-phenylurea
The fundamental structure of N-(4-Isopropoxybenzyl)-N'-phenylurea comprises three key components that constitute its pharmacophore: the isopropoxybenzyl group, the phenyl group, and the central urea (B33335) linkage. The diaryl urea motif is a critical pharmacophore in numerous biologically active compounds, particularly in the realm of kinase inhibitors. nih.govresearchgate.net The urea's NH groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, facilitating interactions with biological targets. nih.gov
The spatial arrangement of the two aromatic rings and the hydrogen bonding capabilities of the urea linker are considered essential for the biological activity of diaryl ureas. researchgate.net The isopropoxy group on one of the benzyl (B1604629) rings introduces a lipophilic and sterically bulky feature, which can influence binding affinity and selectivity for specific biological targets. The unsubstituted phenyl ring on the other side of the urea provides a foundational aromatic scaffold that can also be modified to modulate activity.
Positional and Substituent Effects on Biological or Physicochemical Activity
The biological or physicochemical activity of N-(4-Isopropoxybenzyl)-N'-phenylurea can be significantly altered by introducing various substituents at different positions on its molecular framework.
Impact of Isopropoxybenzyl Substitutions on Activity
Illustrative Data Table: Postulated Impact of Alkoxybenzyl Substitutions This table is based on general principles of medicinal chemistry and SAR of related compounds, not on direct experimental data for N-(4-Isopropoxybenzyl)-N'-phenylurea.
| Substitution on Benzyl Ring | Postulated Effect on Activity | Rationale |
| Methoxy (B1213986) | May maintain or slightly decrease activity | Reduced lipophilicity compared to isopropoxy |
| Ethoxy | Activity may be comparable to isopropoxy | Similar size and lipophilicity |
| tert-Butoxy | May decrease activity | Increased steric hindrance could prevent optimal binding |
| Halogen (e.g., Chloro, Fluoro) | Could increase or decrease activity | Electronic effects and potential for new interactions |
Impact of Phenyl Ring Substitutions on Activity
The substitution pattern on the terminal phenyl ring of diaryl ureas has been a major focus of SAR studies for various biological targets. Research on related N,N'-diarylureas as antitumor agents has shown that the presence and position of electron-withdrawing or electron-donating groups on this ring are critical for activity. nih.gov For example, in some series of diaryl urea kinase inhibitors, substitutions at the meta and/or para positions of the terminal phenyl ring were well-tolerated and in some cases beneficial for activity. nih.gov
Interactive Data Table: Representative SAR of Phenyl Ring Substitutions in Diaryl Ureas This data is illustrative and compiled from studies on related diaryl urea compounds.
| Substitution on Phenyl Ring | Position | Example Biological Target | Effect on Activity | Reference |
| Chloro | meta | GPx4 | Favorable for activity | nih.gov |
| Trifluoromethyl | meta | GPx4 | Favorable for activity | nih.gov |
| Methyl | para | EphB | Generally tolerated | |
| Nitro | ortho, meta, para | Anticancer | Position-dependent cell cycle arrest |
Role of the Urea Linkage in Activity Modulation
The urea linkage is a cornerstone of the pharmacophore of N-(4-Isopropoxybenzyl)-N'-phenylurea and its analogs. Studies on similar compounds have demonstrated that the integrity of the urea moiety is often crucial for biological activity. In one study on anti-tuberculosis agents, replacing the urea with a thiourea (B124793) or a carbamate (B1207046) led to a significant decrease in potency. Mono- and di-N-methylation of the urea also diminished activity, highlighting the importance of the NH protons for hydrogen bonding interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(4-Isopropoxybenzyl)-N'-phenylurea
For a series of N,N-diphenyl urea derivatives acting as CCR5 receptor antagonists, QSAR analysis revealed that derivatives with unsubstituted aromatic rings had a considerable effect on activity. researchgate.net In another study on B-RAF inhibitors, QSAR modeling suggested that molecular size, degree of branching, aromaticity, and polarizability were key determinants of inhibitory activity. nih.gov Such models can be instrumental in predicting the activity of new analogs and guiding the design of more potent compounds. The general findings from these QSAR studies suggest that a balance of lipophilicity, electronic properties, and steric factors is crucial for the biological activity of diaryl ureas.
Molecular Mechanism of Action Studies of N 4 Isopropoxybenzyl N Phenylurea
Investigation of N-(4-Isopropoxybenzyl)-N'-phenylurea as an Enzyme Inhibitor
The phenylurea scaffold is a common feature in a variety of enzyme inhibitors. Research into analogous compounds suggests that N-(4-Isopropoxybenzyl)-N'-phenylurea could potentially interact with several classes of enzymes.
Identification of Target Enzymes (e.g., kinases, hydrolases, transferases)
While direct targets of N-(4-Isopropoxybenzyl)-N'-phenylurea have not been identified, related phenylurea derivatives have been shown to inhibit various enzymes. For instance, certain N,N'-disubstituted ureas act as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory fatty acid epoxides. nih.gov Other related structures, such as N-4,6-pyrimidine-N-alkyl-N'-phenyl ureas, have been developed as inhibitors of lymphocyte-specific tyrosine kinase (Lck). nih.gov Furthermore, derivatives like 1-[4-(N-benzylamino)phenyl]-3-phenylurea have been synthesized as inhibitors of hypoxia-inducible factor-1alpha (HIF-1α). nih.gov Another class, N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU), is known to inhibit cytokinin oxidase/dehydrogenase (CKO), a key enzyme in plant hormone regulation. nih.govsigmaaldrich.com Based on these precedents, potential targets for N-(4-Isopropoxybenzyl)-N'-phenylurea could include kinases, hydrolases, or other enzymes involved in cellular signaling or metabolic pathways.
Kinetic Characterization of Enzyme Inhibition (e.g., Kᵢ, IC₅₀)
Kinetic characterization is essential to quantify the potency of an enzyme inhibitor. This typically involves determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Kᵢ value is a more absolute measure of binding affinity between the inhibitor and the enzyme.
For structurally related phenylurea compounds, these values vary widely depending on the specific target enzyme and the substitutions on the phenylurea core. For example, some N,N'-disubstituted ureas exhibit low nanomolar to picomolar IC₅₀ values against human soluble epoxide hydrolase. nih.gov Certain N-4,6-pyrimidine-N-alkyl-N'-phenyl ureas show low-nanomolar inhibition of Lck kinase activity. nih.gov In the context of HIF-1α inhibition, a derivative of 1-[4-(N-benzylamino)phenyl]-3-phenylurea demonstrated an IC₅₀ of 7.2 µM for inhibiting HIF-1 transcriptional activity. nih.gov
Table 1: Hypothetical Kinetic Data for N-(4-Isopropoxybenzyl)-N'-phenylurea (Note: This table is for illustrative purposes only, as specific data is not available.)
| Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) |
|---|---|---|
| Kinase X | Data not available | Data not available |
| Hydrolase Y | Data not available | Data not available |
Reversibility and Irreversibility of Enzyme Binding
Enzyme inhibitors can bind to their targets either reversibly or irreversibly. Reversible inhibitors associate and dissociate from the enzyme, and their effects can be diminished by dilution or by increasing substrate concentration. Irreversible inhibitors typically form a stable, often covalent, bond with the enzyme, leading to permanent inactivation.
The mode of binding is highly dependent on the chemical structure of the inhibitor and the amino acid residues in the enzyme's active site. For example, certain acrylamide (B121943) derivatives of 4-(phenylamino)quinazolines act as irreversible inhibitors by forming a covalent bond with a cysteine residue in the ATP binding site of the epidermal growth factor receptor (EGFR). nih.gov In contrast, the inhibition of cytokinin oxidase/dehydrogenase by the phenylurea derivative CPPU is competitive and thus reversible, as it competes with the natural substrates for the same binding site. nih.gov Without specific experimental data, the binding reversibility of N-(4-Isopropoxybenzyl)-N'-phenylurea remains undetermined.
Allosteric Modulation versus Active Site Inhibition
Inhibitors can function through two primary mechanisms: active site inhibition or allosteric modulation. Active site inhibitors directly bind to the catalytic site of the enzyme, preventing the substrate from binding. Allosteric modulators bind to a different site on the enzyme (an allosteric site), inducing a conformational change that alters the activity of the active site.
Studies on related compounds show examples of both mechanisms. Phenylurea derivatives that inhibit TNF-α synthesis have been shown through co-crystallization studies to interact with the ATP-binding pocket of p38α, indicating active site-directed inhibition. nih.gov Conversely, other molecules have been identified as allosteric modulators. For instance, the compound CNS4 is a glutamate (B1630785) concentration-biased allosteric modulator of the NMDA receptor. nih.gov The specific mechanism for N-(4-Isopropoxybenzyl)-N'-phenylurea would require detailed structural and functional studies.
Receptor Binding and Modulation by N-(4-Isopropoxybenzyl)-N'-phenylurea
In addition to enzyme inhibition, phenylurea compounds can also exert their effects by binding to and modulating the function of cellular receptors.
Ligand-Receptor Interaction Profiling
Ligand-receptor interaction profiling is used to determine the binding affinity and selectivity of a compound across a range of receptors. This is crucial for understanding its potential biological effects and off-target activities. While some phenylurea derivatives like CPPU show weak binding to Arabidopsis cytokinin receptors AHK3 and AHK4, others are designed to interact with specific receptor families. nih.gov For example, various compounds have been developed as modulators of G-protein coupled receptors like the metabotropic glutamate receptors (mGluRs). nih.govgoogle.com
A comprehensive profiling of N-(4-Isopropoxybenzyl)-N'-phenylurea would involve screening it against a panel of known receptors to identify any potential interactions. This would clarify whether its biological activities, if any, are mediated through receptor binding in addition to or instead of enzyme inhibition.
Table 2: Hypothetical Receptor Binding Profile for N-(4-Isopropoxybenzyl)-N'-phenylurea (Note: This table is for illustrative purposes only, as specific data is not available.)
| Receptor Target | Binding Affinity (Kd) | Functional Effect |
|---|---|---|
| GPCR Family A | Data not available | Data not available |
| Ion Channel Family B | Data not available | Data not available |
Agonistic, Antagonistic, or Modulatory Effects
The cytokinin-like activity of N-(4-Isopropoxybenzyl)-N'-phenylurea and its congeners is primarily attributed to their ability to modulate the endogenous levels of natural cytokinins. This is largely achieved through the inhibition of cytokinin oxidase/dehydrogenase (CKO/CKX), a key enzyme responsible for the irreversible degradation of cytokinins. nih.govnih.gov By inhibiting CKO/CKX, these phenylurea derivatives effectively increase the in-planta concentration of active cytokinins, leading to enhanced cytokinin signaling and subsequent physiological responses.
The nature of this inhibition has been characterized as competitive, meaning that compounds like N-(4-Isopropoxybenzyl)-N'-phenylurea likely bind to the same active site on the CKO/CKX enzyme as the natural cytokinin substrates, such as zeatin and N6-(2-isopentenyl)adenine (iP). nih.govnih.gov
While the primary mechanism is modulation through enzyme inhibition, some phenylurea derivatives have been shown to possess direct agonistic activity at cytokinin receptors, albeit often weaker than their natural counterparts. For instance, studies on various benzylurea (B1666796) derivatives have indicated that they can bind to and activate Arabidopsis cytokinin receptors AHK3 and AHK4. nih.gov However, it is a common observation that many benzylureas exhibit only negligible binding to these receptors and, consequently, display weak direct cytokinin activity. nih.gov The specific agonistic or antagonistic profile of N-(4-Isopropoxybenzyl)-N'-phenylurea at these receptors has not been definitively reported, but based on the general trend for this class of compounds, its primary role is likely that of a CKO/CKX inhibitor.
It is noteworthy that some diphenylurea derivatives have been developed as highly potent and specific CKO/CKX inhibitors with no intrinsic cytokinin activity, underscoring the potential to separate these two modes of action. researchgate.net
Cellular Pathway Modulation by N-(4-Isopropoxybenzyl)-N'-phenylurea
The elevation of endogenous cytokinin levels through the inhibition of CKO/CKX by N-(4-Isopropoxybenzyl)-N'-phenylurea is expected to trigger a cascade of downstream signaling events that are characteristic of cytokinin action.
Elucidation of Downstream Signaling Pathways Affected
The canonical cytokinin signaling pathway begins with the binding of cytokinins to histidine kinase receptors located in the endoplasmic reticulum. nih.gov This binding event initiates a phosphorelay cascade that ultimately leads to the activation of type-B Arabidopsis response regulators (ARRs), which are transcription factors that regulate the expression of cytokinin-responsive genes.
A key marker for the activation of this pathway is the upregulation of type-A ARRs, such as ARR5, which are primary response genes and act as negative feedback regulators of the signaling pathway. Therefore, the application of a CKO/CKX inhibitor like N-(4-Isopropoxybenzyl)-N'-phenylurea would be expected to enhance the expression of genes like ARR5. Indeed, studies with other potent CKX inhibitors have demonstrated the activation of a cytokinin primary response gene, ARR5::GUS, and a cytokinin sensor, TCSv2:GUS, providing strong evidence that the observed effects are due to the up-regulation of cytokinin signaling. oup.com
Investigation of Gene Expression and Protein Regulation
The modulation of cytokinin homeostasis by N-(4-Isopropoxybenzyl)-N'-phenylurea has broader implications for gene expression beyond the primary response genes. Cytokinins are known to regulate a wide array of genes involved in various developmental processes. wikipedia.org For instance, the inhibition of CKO/CKX and the subsequent increase in cytokinin levels have been shown to influence the expression of genes related to cell division, shoot and root development, and senescence. nih.gov
Furthermore, the activity of enzymes involved in stress responses, such as peroxidases and superoxide (B77818) dismutase, has been shown to be modulated by cytokinin-active phenylureas, indicating a cross-talk between cytokinin signaling and cellular stress management pathways. nih.gov While direct studies on the global gene expression changes induced by N-(4-Isopropoxybenzyl)-N'-phenylurea are not available, it is reasonable to infer that its application would lead to a transcriptomic profile characteristic of elevated cytokinin levels.
Biophysical Characterization of N-(4-Isopropoxybenzyl)-N'-phenylurea Interactions with Biomolecules
The interaction of N-benzyl-N'-phenylurea derivatives with their protein targets, primarily CKO/CKX, is a key determinant of their biological activity. Biophysical studies, including X-ray crystallography of related compounds, have provided insights into the structural basis of this interaction.
Crystal structures of the maize CKO/CKX enzyme (ZmCKO1) in complex with phenylurea inhibitors have revealed that these molecules bind in a planar conformation within the enzyme's active site. nih.gov The urea (B33335) backbone of the inhibitor forms crucial hydrogen bonds with amino acid residues, such as Asp169, in the active site. nih.gov Furthermore, a stacking interaction between the phenyl or pyridyl ring of the inhibitor and the isoalloxazine ring of the FAD cofactor is important for binding. nih.gov
While a specific crystal structure of N-(4-Isopropoxybenzyl)-N'-phenylurea in complex with CKO/CKX is not available, these findings allow for a reasoned hypothesis regarding its binding mode. The N'-phenylurea moiety would be expected to form the conserved hydrogen bonds with the active site, while the 4-isopropoxybenzyl group would occupy a larger pocket within the active site. The nature and size of the substituent on the benzyl (B1604629) ring can significantly influence the inhibitory potency. Structure-activity relationship studies on related phenylurea derivatives have shown that the type and position of substituents on the aromatic rings are critical for their inhibitory activity against CKO/CKX.
To illustrate the inhibitory potential of related compounds, the following table presents hypothetical IC50 values for a series of N-benzyl-N'-phenylurea derivatives against a representative cytokinin oxidase enzyme.
| Compound | Substitution on Benzyl Ring | Hypothetical IC50 (µM) |
| N-(4-Isopropoxybenzyl)-N'-phenylurea | 4-isopropoxy | Data not available |
| N-benzyl-N'-phenylurea | Unsubstituted | 5.2 |
| N-(4-methoxybenzyl)-N'-phenylurea | 4-methoxy | 2.8 |
| N-(4-chlorobenzyl)-N'-phenylurea | 4-chloro | 1.5 |
| N-(4-nitrobenzyl)-N'-phenylurea | 4-nitro | 8.9 |
This table is for illustrative purposes and the IC50 values are hypothetical, based on general trends observed in structure-activity relationship studies of CKO/CKX inhibitors. Actual values for N-(4-Isopropoxybenzyl)-N'-phenylurea are not publicly available.
Similarly, the binding affinity of phenylurea derivatives to cytokinin receptors can be quantified. The table below shows hypothetical dissociation constants (Kd) for the interaction of these compounds with the Arabidopsis cytokinin receptor AHK3.
| Compound | Substitution on Benzyl Ring | Hypothetical Kd (µM) |
| N-(4-Isopropoxybenzyl)-N'-phenylurea | 4-isopropoxy | Data not available |
| N-benzyl-N'-phenylurea | Unsubstituted | >100 |
| N-(4-methoxybenzyl)-N'-phenylurea | 4-methoxy | 85 |
| N-(4-chlorobenzyl)-N'-phenylurea | 4-chloro | 70 |
| N-(4-nitrobenzyl)-N'-phenylurea | 4-nitro | >100 |
This table is for illustrative purposes and the Kd values are hypothetical, based on the generally weak interaction of benzylureas with cytokinin receptors. Actual values for N-(4-Isopropoxybenzyl)-N'-phenylurea are not publicly available.
Pre Clinical Biological Evaluation of N 4 Isopropoxybenzyl N Phenylurea and Its Derivatives
In Vitro Biological Screening and Potency Assessment
In the initial stages of drug discovery, a new chemical entity like N-(4-Isopropoxybenzyl)-N'-phenylurea would undergo a battery of in vitro tests to determine its biological activity and potential as a therapeutic agent.
Cell-Based Assays for Target Engagement and Efficacy
Should a specific molecular target for N-(4-Isopropoxybenzyl)-N'-phenylurea be hypothesized, cell-based assays would be crucial to confirm this interaction. These assays would involve treating cells engineered to express the target of interest with the compound. Subsequent analysis would measure downstream signaling events or changes in cellular phenotype to quantify the compound's effect. The goal is to establish a clear relationship between the compound's presence and a measurable biological response mediated by the intended target.
Antimicrobial or Antiparasitic Activity in Cellular Models
To assess its potential as an antimicrobial or antiparasitic agent, N-(4-Isopropoxybenzyl)-N'-phenylurea would be tested against a panel of relevant pathogens in cellular models. This would involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against various bacterial and fungal strains. For antiparasitic activity, the compound would be incubated with parasite-infected host cells, and its ability to inhibit parasite growth or viability would be measured, often expressed as the half-maximal inhibitory concentration (IC50).
Anti-proliferative Effects in Cell Lines
The anti-proliferative potential of N-(4-Isopropoxybenzyl)-N'-phenylurea would be investigated using a variety of human cancer cell lines. Standard assays, such as the MTT or SRB assay, would be employed to measure the compound's ability to inhibit cell growth. The results are typically reported as the concentration of the compound that causes a 50% reduction in cell viability (IC50). A broad panel of cell lines representing different cancer types would be used to assess the spectrum of activity.
In Vivo Efficacy Studies in Relevant Animal Models (excluding human clinical data)
Following promising in vitro results, the evaluation of N-(4-Isopropoxybenzyl)-N'-phenylurea would progress to in vivo studies in animal models to assess its efficacy in a living organism.
Proof-of-Concept Studies for Specific Biological Activities
Proof-of-concept studies are designed to demonstrate that the compound has the desired therapeutic effect in a relevant animal model of a specific disease. For example, if the compound showed in vitro anti-proliferative activity, it would be tested in rodent models bearing tumors derived from human cancer cell lines (xenograft models). The primary endpoint would be the inhibition of tumor growth compared to a control group.
Dose-Response Relationships and Efficacy in Animal Systems
To establish the therapeutic window and optimal dosing strategy, dose-response studies are conducted. Animals would be treated with a range of doses of N-(4-Isopropoxybenzyl)-N'-phenylurea, and the efficacy at each dose level would be measured. This allows for the determination of the minimum effective dose and the maximum tolerated dose, providing critical information for the design of future studies.
Assessment of Selectivity and Off-Target Effects
The pre-clinical evaluation of N-(4-isopropoxybenzyl)-N'-phenylurea and its derivatives involves a critical assessment of their selectivity and potential off-target effects. This evaluation is fundamental to understanding the compound's mechanism of action and predicting its potential for therapeutic efficacy and safety. The primary focus is to determine the compound's specificity for its intended molecular targets while minimizing interactions with other cellular components that could lead to undesirable effects.
Research into a closely related derivative, N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-isopropoxybenzyl)urea (CTPPU), has provided initial insights into the selectivity profile of this class of compounds. Studies have indicated that CTPPU exhibits selective cytotoxicity, being more potent against non-small-cell lung cancer (NSCLC) cells than against normal, non-malignant cell lines. nih.gov This selective action against cancer cells is a promising characteristic for a potential therapeutic agent.
The investigation into the molecular mechanism of CTPPU has centered on the PI3K/Akt/GSK-3β/c-Myc signaling pathway, which is frequently dysregulated in cancer. nih.govnih.gov Experimental data has shown that CTPPU treatment leads to a reduction in the levels of phosphorylated Akt and its downstream effectors, including phosphorylated glycogen (B147801) synthase kinase-3β (GSK-3β), β-catenin, and c-Myc. nih.govarxiv.org This suggests a targeted inhibition of this specific signaling cascade.
Notably, in silico molecular docking analyses have been employed to predict the potential molecular targets of CTPPU. These computational studies suggest that CTPPU may bind directly to the allosteric pocket of Akt and to multiple sites on the mammalian target of rapamycin (B549165) complex 2 (mTORC2). nih.govarxiv.org Importantly, the same studies predicted that CTPPU does not bind to PI3K, an upstream regulator in the pathway. nih.govarxiv.org This prediction was subsequently confirmed by experimental data showing that while CTPPU decreased the phosphorylation of Akt, it did not affect the phosphorylation of PI3K. nih.govarxiv.org This finding points towards a degree of selectivity for downstream components of the PI3K/Akt pathway.
While these findings provide a foundational understanding of the selectivity of CTPPU, a comprehensive assessment requires screening against a broad panel of kinases and other potential off-target proteins. Such large-scale profiling, often referred to as kinome scanning, is a standard and crucial step in the development of kinase inhibitors to identify any unintended interactions. nih.gov The interpretation of these comprehensive screening results is vital for a thorough evaluation of a compound's selectivity. nih.gov
The table below summarizes the observed effects of the derivative CTPPU on key proteins within the Akt signaling pathway, providing a snapshot of its currently understood selectivity.
| Protein Target | Observed Effect of CTPPU | Research Finding |
| PI3K (Phosphoinositide 3-kinase) | No significant inhibition of phosphorylation | Experimental data indicated no effect on p-PI3K levels. nih.govarxiv.org |
| Akt (Protein Kinase B) | Decreased phosphorylation and total protein levels | Immunofluorescence and Western blot analysis showed a reduction in p-Akt and total Akt. nih.gov |
| mTORC2 (mammalian Target of Rapamycin Complex 2) | Predicted high binding affinity | In silico molecular docking studies suggested specific binding. nih.gov |
| GSK-3β (Glycogen Synthase Kinase 3β) | Reduced phosphorylation at Ser9 | Western blot analysis revealed a decrease in phosphorylated GSK-3β. nih.gov |
| β-catenin | Reduced protein levels | Downstream effector of the pathway, levels were observed to be reduced. nih.gov |
| c-Myc | Reduced protein levels | Key downstream effector, its expression was diminished upon treatment. nih.gov |
It is important to note that the comprehensive off-target profile for N-(4-isopropoxybenzyl)-N'-phenylurea itself has not been extensively reported in the public domain. The data on its derivative, CTPPU, offers valuable preliminary insights but underscores the need for further broad-panel screening to fully characterize its selectivity and potential for off-target effects.
Computational and Theoretical Investigations of N 4 Isopropoxybenzyl N Phenylurea
Molecular Docking and Molecular Dynamics Simulations of N-(4-Isopropoxybenzyl)-N'-phenylurea
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding modes and stability of a ligand within the active site of a target protein. These methods are crucial in the early stages of drug discovery for identifying and optimizing lead compounds.
Ligand-Protein Interaction Analysis
Phenylurea derivatives have been the subject of molecular docking studies to understand their interactions with various protein targets. For instance, in the context of anticancer research, N-phenylurea derivatives have been docked into the active sites of proteins like checkpoint kinase 1. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. jppres.com The analysis of these interactions helps in understanding the mechanism of action and provides a basis for designing analogs with improved binding. The interactions can be visualized and analyzed using software like PyMOL and PLIP, which help in identifying specific amino acid residues involved in the binding. youtube.comyoutube.com
Binding Affinity Predictions
The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), is a critical parameter in assessing the potential of a drug candidate. Molecular docking programs can predict these affinities, allowing for the ranking of different compounds. For example, derivatives of N-phenylurea have been evaluated for their binding affinity to targets like penicillin-binding protein 4 (PBP4) in Staphylococcus aureus, with the goal of developing new antimicrobial agents. nih.gov Similarly, in the pursuit of novel Keap1 inhibitors for neuroprotection, derivatives have been designed and ranked based on their predicted binding affinities. chemrxiv.orgchemrxiv.org These predictions, while not always perfectly correlated with experimental values, provide a valuable guide for prioritizing compounds for synthesis and further testing.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties. chemrxiv.orgchemrxiv.org
These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and predict the molecule's reactivity. chemrxiv.orgbsu.by For example, quantum chemical calculations have been used to study the electronic properties of novel ligands designed as Keap1 inhibitors, helping to identify candidates with favorable electronic characteristics for binding. chemrxiv.org Such studies can also be used to predict spectroscopic properties and thermodynamic parameters. nih.gov
ADMET Prediction and In Silico Pharmacokinetic Profiling (excluding human clinical data)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in modern drug discovery, helping to identify compounds with favorable pharmacokinetic properties early in the process. nih.govscispace.com Various computational models and software are available to predict these properties based on the chemical structure of a compound. nih.govnih.gov
For phenylurea derivatives, these predictions can assess properties like intestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov For instance, pharmacokinetic predictions for a related compound, N-(phenylcarbamothioyl)-4-chloro-benzamide, indicated good gastrointestinal absorption and a low volume of distribution. jppres.com These in silico profiles help in selecting candidates with a higher probability of success in later stages of drug development.
De Novo Design Approaches for N-(4-Isopropoxybenzyl)-N'-phenylurea Analogs
De novo design involves the computational generation of novel molecular structures with desired properties. These methods can be used to design analogs of N-(4-isopropoxybenzyl)-N'-phenylurea with potentially improved activity, selectivity, or pharmacokinetic profiles. By leveraging information from molecular docking, pharmacophore modeling, and QSAR (Quantitative Structure-Activity Relationship) studies, new chemical entities can be designed from scratch or by modifying an existing scaffold. scispace.com For example, structure-activity relationship (SAR) studies on phenyl-urea derivatives targeting PBP4 have been used to guide the synthesis of new analogs with enhanced inhibitory activities. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry.
Analytical Methodologies for N 4 Isopropoxybenzyl N Phenylurea in Research
Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, Mass Spectrometry, X-ray Crystallography)
The definitive identification and structural elucidation of N-(4-Isopropoxybenzyl)-N'-phenylurea rely on a combination of advanced spectroscopic techniques.
Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of N-(4-Isopropoxybenzyl)-N'-phenylurea. Although specific mass spectral data for this compound is not provided in the search results, the analysis of other phenylurea herbicides by liquid chromatography coupled with mass spectrometry (LC-MS) is a common practice. For instance, in the analysis of other phenylurea herbicides, electrospray ionization (ESI) is a frequently used technique to generate ions for mass analysis.
X-ray Crystallography: Single-crystal X-ray diffraction provides unequivocal proof of structure and detailed information about the three-dimensional arrangement of atoms in the crystalline state. While a crystal structure for N-(4-Isopropoxybenzyl)-N'-phenylurea has not been specifically reported in the searched literature, the crystal structure of a related compound, N-benzoyl-N'-phenylurea, reveals important conformational features. nih.govresearchgate.net In this analogue, the molecule adopts a conformation that allows for the formation of an intramolecular N—H···O=C hydrogen bond. nih.govresearchgate.net Furthermore, intermolecular hydrogen bonds lead to the formation of centrosymmetric dimers. nih.govresearchgate.net It is plausible that N-(4-Isopropoxybenzyl)-N'-phenylurea would adopt a similar conformation, influenced by the hydrogen bonding capabilities of the urea (B33335) functional group.
| Spectroscopic Technique | Information Obtained | Relevance for N-(4-Isopropoxybenzyl)-N'-phenylurea |
| High-Resolution NMR | Connectivity of atoms, chemical environment of protons and carbons. | Confirmation of the isopropoxybenzyl and phenylurea structures. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Determination of the elemental composition and structural fragments. |
| X-ray Crystallography | Three-dimensional molecular structure and intermolecular interactions. | Understanding of solid-state conformation and packing. nih.govresearchgate.net |
Chromatographic Techniques for Purity Assessment and Quantification in Complex Matrices (e.g., biological samples, reaction mixtures)
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are the cornerstone for assessing the purity of N-(4-Isopropoxybenzyl)-N'-phenylurea and for its quantification in diverse and complex matrices such as biological fluids and reaction mixtures.
Standard methods for the determination of phenylurea herbicides in water samples often involve solid-phase extraction (SPE) followed by HPLC. newpaltz.k12.ny.us For the analysis of a range of phenylurea herbicides, reversed-phase columns, such as C18, are commonly employed with an acetonitrile-water gradient mobile phase. nih.gov Detection is typically achieved using a diode array detector (DAD) or by mass spectrometry (MS). nih.govnih.gov
For the analysis in biological samples, which are inherently more complex, sample preparation is a critical step to remove interfering substances. While specific methods for N-(4-Isopropoxybenzyl)-N'-phenylurea in biological matrices were not found, the general approach would involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction prior to HPLC analysis. The use of an internal standard is recommended to ensure accuracy and precision in quantification. nih.gov
| Matrix | Typical Sample Preparation | Chromatographic Conditions | Detection | Key Considerations |
| Reaction Mixtures | Dilution with a suitable solvent, filtration. | Reversed-phase HPLC (e.g., C18 column) with a gradient of acetonitrile (B52724) and water. nih.gov | DAD, MS | Monitoring of starting materials, intermediates, and final product. |
| Biological Samples (e.g., plasma, urine) | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. | Similar to reaction mixtures, may require optimization for matrix effects. | MS/MS for higher sensitivity and selectivity. | Method validation for accuracy, precision, and recovery is crucial. nih.gov |
Development of Specific and Sensitive Detection Methods for Research Purposes
The development of specific and sensitive detection methods is crucial for trace-level analysis of N-(4-Isopropoxybenzyl)-N'-phenylurea in various research contexts, including environmental monitoring and pharmacokinetic studies. While dedicated methods for this specific compound are not detailed in the provided search results, techniques applied to other phenylureas can be extrapolated.
For enhanced sensitivity and specificity, especially in complex matrices, coupling HPLC with tandem mass spectrometry (MS/MS) is the method of choice. This technique allows for selected reaction monitoring (SRM), which significantly reduces background noise and improves detection limits.
Another approach to enhance sensitivity involves post-column derivatization. For some phenylurea herbicides, post-column photolysis is used to convert them into monoalkylamines, which are then derivatized with reagents like o-phthalaldehyde (B127526) and 2-mercaptoethanol (B42355) to form highly fluorescent isoindoles, enabling very low detection limits. nih.gov
| Detection Method | Principle | Advantages | Potential Application for N-(4-Isopropoxybenzyl)-N'-phenylurea |
| HPLC-DAD | Measures the absorbance of UV-Vis light by the analyte. | Robust, widely available, provides spectral information for peak purity assessment. nih.gov | Purity assessment and quantification at moderate concentrations. |
| HPLC-MS/MS | Separates ions based on their mass-to-charge ratio, with fragmentation for structural confirmation. | High sensitivity and specificity, suitable for trace analysis in complex matrices. nih.gov | Quantification in biological and environmental samples. |
| HPLC with Post-Column Derivatization | Chemical modification of the analyte after separation to enhance its detection properties. | Significantly improves sensitivity for certain classes of compounds. nih.gov | Could be explored to achieve very low detection limits if the compound or its degradation products are amenable to derivatization. |
Stability and Degradation Product Analysis of N-(4-Isopropoxybenzyl)-N'-phenylurea
Understanding the stability of N-(4-Isopropoxybenzyl)-N'-phenylurea under various stress conditions is essential for predicting its environmental fate and for developing stable formulations. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods. researchgate.netnih.gov
The hydrolytic stability of phenylurea compounds is pH-dependent. While specific data for N-(4-Isopropoxybenzyl)-N'-phenylurea is not available, studies on other phenylureas indicate that they can undergo hydrolysis, particularly under strong acidic or basic conditions. The urea linkage can be cleaved, leading to the formation of corresponding anilines and other degradation products. For instance, the hydrolysis of N-benzoyl-N'-phenylurea can occur under basic conditions. nih.govresearchgate.net The stability of hydroxyurea, a related compound, is also affected by pH, with changes in pH indicating degradation. plos.org
| Condition | Expected Degradation Pathway | Potential Degradation Products |
| Acidic Hydrolysis | Cleavage of the urea bond. | 4-Isopropoxybenzylamine and phenylamine (aniline). |
| Basic Hydrolysis | Cleavage of the urea bond. | 4-Isopropoxybenzylamine and phenylamine (aniline). |
| Neutral Hydrolysis | Generally slower than under acidic or basic conditions. | Similar to acidic/basic hydrolysis, but at a much lower rate. |
Phenylurea herbicides are known to be susceptible to photolytic degradation. newpaltz.k12.ny.us The specific pathways and products depend on the substitution pattern and the presence of photosensitizers. Common photochemical reactions for phenylureas include N-dealkylation and hydroxylation of the aromatic ring. While no specific photolytic degradation studies for N-(4-Isopropoxybenzyl)-N'-phenylurea were found, it is anticipated that it would undergo similar degradation processes.
| Type of Irradiation | Expected Degradation Pathway | Potential Degradation Products |
| UV Irradiation | N-debenzylation, hydroxylation of the phenyl ring. | N-phenylurea, 4-hydroxy-N-(4-isopropoxybenzyl)-N'-phenylurea. |
| Simulated Sunlight | Similar to UV irradiation, potentially with different product ratios. | A mixture of hydroxylated and dealkylated products. |
The oxidative stability of N-(4-Isopropoxybenzyl)-N'-phenylurea is an important parameter, particularly for formulation development and understanding its environmental persistence. While specific studies on this compound are lacking, research on other N,N'-disubstituted ureas and related compounds provides insights into potential oxidative degradation pathways. nih.govresearchgate.netresearchgate.net Oxidation can be initiated by various oxidizing agents, leading to a range of degradation products. The benzyl (B1604629) and phenyl groups are potential sites of oxidation, which could lead to the formation of hydroxylated derivatives or cleavage of the molecule.
| Oxidizing Agent | Expected Reaction | Potential Degradation Products |
| Hydrogen Peroxide | Hydroxylation of aromatic rings. | Hydroxylated derivatives of the parent compound. |
| Fenton's Reagent | Radical-mediated oxidation, potentially leading to ring-opening. | A complex mixture of smaller, more polar compounds. |
| Ozone | Cleavage of double bonds and oxidation of functional groups. | Benzaldehyde derivatives and other oxidized fragments. |
Metabolic Stability Studies in Biological Research Systems
Following a comprehensive review of publicly available scientific literature, no specific research findings or data on the metabolic stability of the chemical compound N-(4-Isopropoxybenzyl)-N'-phenylurea were identified. Therefore, this section will outline the general principles and methodologies applied in metabolic stability studies for novel chemical entities, which would be relevant for the investigation of N-(4-Isopropoxybenzyl)-N'-phenylurea.
Metabolic stability is a critical attribute of a potential drug candidate, as it determines the extent to which a compound is broken down by metabolic enzymes. These studies are fundamental in early drug discovery to predict a compound's pharmacokinetic properties, such as its half-life and clearance in the body. High metabolic instability can lead to rapid elimination of a compound, reducing its therapeutic efficacy, while very high stability might result in accumulation and potential toxicity.
In a research setting, the metabolic stability of a compound like N-(4-Isopropoxybenzyl)-N'-phenylurea would be assessed using various in vitro biological systems. These systems contain the primary enzymes responsible for drug metabolism, which are predominantly found in the liver. The most common of these systems are liver microsomes and hepatocytes.
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Studies with liver microsomes are often the first step in assessing metabolic stability due to their commercial availability, ease of use, and cost-effectiveness. mdpi.com
Hepatocytes: These are whole liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors. This allows for a more comprehensive understanding of a compound's metabolic fate.
The experimental process for determining metabolic stability typically involves incubating the test compound at a known concentration with the chosen biological system (e.g., human liver microsomes) and necessary cofactors, such as NADPH for CYP-mediated reactions. nih.gov Aliquots are taken at various time points, and the reaction is quenched. The concentration of the parent compound remaining in the samples is then determined using highly sensitive analytical techniques, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The data from these experiments are then used to calculate key parameters that describe the compound's metabolic stability.
Data Tables
The results of metabolic stability studies are typically presented in tabular format to show the decline of the parent compound over time. From this data, the in vitro half-life (t½) and the intrinsic clearance (CLint) are calculated. The in vitro half-life represents the time it takes for 50% of the compound to be metabolized, while intrinsic clearance is a measure of the enzyme's ability to metabolize the compound.
Below is a hypothetical representation of how data for a compound's metabolic stability in human liver microsomes might be presented.
Table 1: Hypothetical Metabolic Stability of N-(4-Isopropoxybenzyl)-N'-phenylurea in Human Liver Microsomes
| Time (minutes) | Percent of Parent Compound Remaining |
| 0 | 100% |
| 5 | 85% |
| 15 | 62% |
| 30 | 38% |
| 60 | 15% |
Detailed Research Findings
Without specific studies on N-(4-Isopropoxybenzyl)-N'-phenylurea, no detailed research findings can be reported. However, a typical research report on metabolic stability would further elaborate on the calculated pharmacokinetic parameters. For instance, the data in the hypothetical Table 1 would be used to plot the natural logarithm of the percent remaining versus time. The slope of this line would be used to calculate the in vitro half-life.
The intrinsic clearance would then be calculated using the in vitro half-life and the protein concentration in the incubation. These in vitro data can be extrapolated to predict in vivo pharmacokinetic parameters, which is a crucial step in assessing the potential of a compound as a drug candidate. Furthermore, these studies often include the identification of major metabolites to understand the pathways of biotransformation.
Future Research Directions and Potential Academic Applications for N 4 Isopropoxybenzyl N Phenylurea
Exploration of Novel Biological Targets and Pathways
The phenylurea scaffold is a recurring motif in a variety of biologically active molecules, suggesting that N-(4-Isopropoxybenzyl)-N'-phenylurea could interact with a range of cellular targets and signaling pathways. Future research should be directed towards a systematic exploration of these potential interactions.
A primary avenue of investigation would be to screen N-(4-Isopropoxybenzyl)-N'-phenylurea against a panel of kinases. Many phenylurea derivatives are known to be potent kinase inhibitors, playing a role in cancer therapy by targeting aberrant signaling pathways. mdpi.com A comprehensive kinase profiling study could reveal specific interactions with oncogenic kinases or other kinases involved in inflammatory or metabolic disorders.
Furthermore, based on the activity of other urea (B33335) derivatives, exploring its potential as an inhibitor of enzymes such as tumor necrosis factor-alpha (TNF-alpha) converting enzyme or as a modulator of hypoxia-inducible factor-1alpha (HIF-1alpha) could be fruitful. nih.govnih.gov Inhibition of TNF-alpha synthesis is a key mechanism in anti-inflammatory therapies, while modulation of HIF-1alpha has implications for cancer and ischemia research. nih.govnih.gov
Initial research steps would involve broad-based cellular assays to identify any significant biological activity, followed by more targeted investigations to elucidate the specific molecular mechanisms. Techniques such as thermal shift assays, affinity chromatography, and computational docking studies could be employed to identify direct binding partners and predict potential biological functions.
Development of Advanced Delivery Systems for Research Applications
The physicochemical properties of N-(4-Isopropoxybenzyl)-N'-phenylurea, particularly its likely low aqueous solubility, may present challenges for its use in biological research. The development of advanced delivery systems could significantly enhance its utility as a research tool by improving its bioavailability and enabling targeted delivery.
Liposomal Formulations: Encapsulating N-(4-Isopropoxybenzyl)-N'-phenylurea within liposomes could improve its solubility and stability in aqueous environments. nih.govnih.gov Liposomes, which are microscopic vesicles composed of a lipid bilayer, can be tailored to control the release of the encapsulated compound. nih.gov Research in this area would involve optimizing the lipid composition and preparation methods to achieve stable and efficient encapsulation. nih.govnih.gov
Polymeric Micelles: Another promising approach is the use of polymeric micelles. These are self-assembling nanostructures formed from amphiphilic block copolymers that can encapsulate hydrophobic compounds like N-(4-Isopropoxybenzyl)-N'-phenylurea in their core. e3s-conferences.orguu.nlnih.govnih.gov Polymeric micelles can enhance solubility, prolong circulation time, and can be designed to respond to specific stimuli such as pH or temperature for targeted release. e3s-conferences.orguu.nl
Future studies should focus on the formulation and characterization of these delivery systems for N-(4-Isopropoxybenzyl)-N'-phenylurea. This would include assessing their loading capacity, stability, and release kinetics. The successful development of such systems would be crucial for enabling in-depth in vivo studies.
Integration into Multi-component Research Strategies
The potential for N-(4-Isopropoxybenzyl)-N'-phenylurea to be used in combination with other research compounds or as part of a multi-target research strategy is a significant area for future exploration.
Multi-target Approaches: The urea scaffold is known to be a versatile pharmacophore that can interact with multiple targets. mdpi.com It is conceivable that N-(4-Isopropoxybenzyl)-N'-phenylurea itself may possess multi-target activity. Future research could aim to identify and characterize these multiple interactions. A multi-target compound can be a valuable research tool for dissecting complex biological networks and can offer a more holistic approach to understanding disease pathophysiology.
Collaborative Research Opportunities and Interdisciplinary Studies
The full research potential of N-(4-Isopropoxybenzyl)-N'-phenylurea can best be realized through collaborative and interdisciplinary efforts.
Academic-Industry Collaborations: Partnerships between academic research laboratories and industry can provide access to specialized screening platforms, compound libraries, and expertise in medicinal chemistry and drug development. Such collaborations could accelerate the identification of biological targets and the development of optimized analogs of N-(4-Isopropoxybenzyl)-N'-phenylurea.
Interdisciplinary Research: The study of this compound could benefit from the integration of expertise from various fields, including chemistry, biology, pharmacology, and computational science. For example, computational biologists could perform in silico screening to predict potential targets, while synthetic chemists could then create derivatives with improved activity and selectivity. Biologists and pharmacologists would then be essential for in vitro and in vivo validation.
Funding opportunities from governmental agencies and private foundations that support translational and high-risk, high-reward research could be pursued to facilitate these collaborative and interdisciplinary projects. nih.govnih.govmedrxiv.orgnih.gov
Q & A
Q. Q. How do the antisenescent properties of N-(4-Isopropoxybenzyl)-N'-phenylurea compare to TDZ or CPPU in postharvest applications?
Q. What in silico tools predict the environmental fate and ecotoxicological risks of phenylurea derivatives?
- Methodology : Quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) estimate biodegradation half-lives and bioaccumulation factors. Daphnia magna acute toxicity tests (OECD 202) validate predictions, while molecular docking screens for unintended binding to non-target proteins (e.g., acetylcholinesterase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
